Hydroxylamine, O-(2,4,6-trinitrophenyl)-

Description

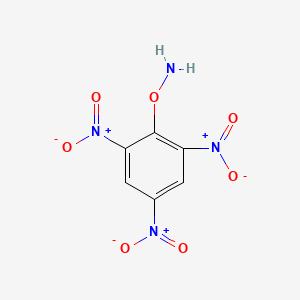

Hydroxylamine, O-(2,4,6-trinitrophenyl)- (hereafter referred to as PHA) is a nitroaromatic hydroxylamine derivative characterized by a 2,4,6-trinitrophenyl (picryl) group attached to the hydroxylamine moiety. This compound is notable for its stability under ambient conditions compared to other hydroxylamine derivatives, such as O-Tosylhydroxylamine (THA), which degrades at room temperature . PHA is synthesized via condensation and hydrolysis reactions using substituted benzenesulfonyl chlorides and ethyl acetohydroxamate as precursors . Its stability and reactivity make it a valuable N-amination agent in organic synthesis, particularly for electron-deficient systems.

Properties

CAS No. |

38100-34-4 |

|---|---|

Molecular Formula |

C6H4N4O7 |

Molecular Weight |

244.12 g/mol |

IUPAC Name |

O-(2,4,6-trinitrophenyl)hydroxylamine |

InChI |

InChI=1S/C6H4N4O7/c7-17-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H,7H2 |

InChI Key |

NZMGKBDXJNWMPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])ON)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, O-(2,4,6-trinitrophenyl)-, can be synthesized through the reaction of hydroxylamine with 2,4,6-trinitrochlorobenzene. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with hydroxylamine. The process requires careful handling of reagents and control of reaction conditions to prevent decomposition and ensure high yield .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-(2,4,6-trinitrophenyl)-, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso derivatives.

Reduction: The compound can be reduced to form amino derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Hydroxylamine, O-(2,4,6-trinitrophenyl)-, has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of energetic materials and as a stabilizer in certain chemical processes

Mechanism of Action

The mechanism of action of Hydroxylamine, O-(2,4,6-trinitrophenyl)-, involves its ability to act as a nucleophile and participate in various chemical reactions. It targets specific molecular pathways, including the modification of proteins and enzymes through nucleophilic attack. This compound can also interact with reactive oxygen species, influencing oxidative stress pathways .

Comparison with Similar Compounds

Stability and Reactivity in N-Amination Reactions

PHA vs. O-Tosylhydroxylamine (THA):

PHA exhibits superior storage stability at room temperature, whereas THA decomposes under the same conditions. This stability is attributed to the electron-withdrawing trinitrophenyl group in PHA, which reduces nucleophilic susceptibility .- PHA vs. 2,4,6-Trimethylbenzenesulfonyl Hydroxylamine (MSH): Both PHA and MSH are stable at room temperature. However, MSH contains a mesitylsulfonyl group instead of a nitroaromatic moiety. MSH demonstrates higher efficiency in aminating electron-poor triazolate anions (e.g., yielding 1-amino-3,5-dinitro-1,2,4-triazole), whereas PHA’s applications are more niche due to its nitro group’s steric and electronic effects .

Comparison with Acetylated Derivatives

- Acetylpicrylhydroxylamine (O-Acetyl-N-(2,4,6-trinitrophenyl)-hydroxylamine):

This derivative introduces an acetyl group to the hydroxylamine nitrogen. The acetyl group enhances electrophilicity but reduces thermal stability compared to PHA. Its decomposition pathways involve the release of toxic gases, similar to other nitroaromatics .

Comparison with Nitroaromatic Compounds

Thermal and Chemical Stability

- PHA vs. N,2,4,6-Tetranitroaniline: N,2,4,6-Tetranitroaniline, a nitramine derivative, deflagrates at 50°C, whereas PHA remains stable under moderate heating. Both compounds emit toxic NOx gases upon decomposition, but PHA’s hydroxylamine core offers distinct reactivity in synthetic applications .

- PHA vs. 2,4,6-Trinitrotoluene (TNT): While TNT is a well-known explosive, PHA’s stability and lower sensitivity to detonation make it safer for laboratory use. However, both compounds share challenges in biodegradation due to their nitro groups .

Comparison with Sulfonyl Hydroxylamines

Functional Group Influence

- PHA vs. O-(Mesitylenesulfonyl)hydroxylamine: Sulfonyl groups (e.g., mesitylenesulfonyl) enhance solubility in polar solvents but reduce electrophilicity compared to PHA’s nitroaromatic group. Sulfonyl derivatives are more suited for aqueous-phase reactions, whereas PHA excels in non-polar systems .

Data Tables

Table 1: Stability and Reactivity of Selected Hydroxylamine Derivatives

Q & A

Q. How can researchers characterize the purity and structural integrity of O-(2,4,6-trinitrophenyl)hydroxylamine?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity.

- Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy. For example, H NMR in DMSO-d6 should show characteristic aromatic proton signals (δ 8.5–9.5 ppm) from the trinitrophenyl group and hydroxylamine protons (δ 5.0–6.0 ppm).

- Capillary Electrophoresis (CE) with laser-induced fluorescence (LIF) detection, as demonstrated for TNP-adenosine, can resolve trace impurities and validate synthesis pathways .

Q. What experimental methods are recommended to determine solubility and solvent compatibility for this compound?

Methodological Answer:

- Perform gravimetric solubility analysis by dissolving known masses in solvents (e.g., DMSO, ethanol) under inert atmospheres. Measure saturation points via filtration and drying.

- Use UV-Vis spectrophotometry to quantify solubility by monitoring absorbance at λmax (~400 nm for the trinitrophenyl chromophore) in solvent gradients.

- Reference solubility data for structurally similar compounds (e.g., solubility in DMSO: 79 mg/mL for DPPH derivatives) to guide solvent selection .

Q. What storage conditions are critical to prevent decomposition?

Methodological Answer:

- Store at –20°C under inert gas (argon or nitrogen) to avoid oxidative degradation.

- Conduct accelerated stability studies by exposing aliquots to varying temperatures (4°C, 25°C, 40°C) and monitoring decomposition via HPLC over 30 days.

- Avoid desiccation, as moisture loss can destabilize the compound (e.g., explosive decomposition reported for dry trinitrophenol derivatives) .

Advanced Research Questions

Q. How can steric and electronic effects of the 2,4,6-trinitrophenyl group influence reaction mechanisms with nucleophiles?

Methodological Answer:

- Analyze reaction kinetics using stopped-flow spectrophotometry to measure rate constants () for nucleophilic attack. For example, trinitrophenyl acetate shows reduced N-acylation due to steric hindrance from the perpendicular carbonyl group relative to the aromatic ring .

- Compare Hammett substituent constants (σ) to quantify electron-withdrawing effects. The trinitrophenyl group’s σ value (~3.3) indicates strong electron withdrawal but is offset by steric bulk, as shown in ester hydrolysis studies .

Q. What advanced techniques enable the study of O-(2,4,6-trinitrophenyl)hydroxylamine in protein-ligand interactions?

Methodological Answer:

- Use fluorescence quenching assays by conjugating the compound to nucleotide analogs (e.g., TNP-GTP). Monitor binding to Ca-dependent annexin proteins via changes in fluorescence intensity (λex = 290 nm, λem = 530 nm) .

- Apply optically gated vacancy CE to resolve protein complexes. For TNP-adenosine, LIF detection achieved sub-micromolar sensitivity in analyzing nucleotide-protein interactions .

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound?

Methodological Answer:

- Perform multivariate regression analysis to decouple steric and electronic contributions. For example, trinitrophenyl acetate’s deviates from linear Hammett plots due to steric hindrance, requiring quadratic fitting .

- Validate mechanisms using isotopic labeling (e.g., N-hydroxylamine) and track product distribution via mass spectrometry. This approach clarified N- vs. O-acylation pathways in ester reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.